molecular formula C18H18N2O5S2 B2446746 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 886925-88-8

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No. B2446746
CAS RN: 886925-88-8
M. Wt: 406.47
InChI Key: NVUFFDLDMXMXJU-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Computational Analysis

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, part of the sulfonamide family, has been explored for its potential in various scientific research applications. The compound's relevance spans from its role in synthetic chemistry to its implications in medicinal research, reflecting its versatility and importance in scientific studies.

  • Antimalarial and Antiviral Properties : A study investigated the reactivity of sulfonamide derivatives, including those with a benzo[d]thiazol-2-yl moiety, for their antimalarial activities. These compounds showed promise as COVID-19 drug candidates through computational calculations and molecular docking studies, highlighting their potential therapeutic applications (Fahim & Ismael, 2021).

  • Cardiac Electrophysiological Activity : Research on N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrated their potential as selective class III antiarrhythmic agents. This suggests their significance in developing treatments for heart rhythm disorders (Morgan et al., 1990).

  • Anticancer Evaluation : The design and synthesis of compounds containing the benzothiazol-2-yl unit have been evaluated for their anticancer activity. Such studies underscore the importance of these compounds in the search for new cancer therapies (Ravinaik et al., 2021).

  • Synthesis in Aqueous Media : Efficient preparation methods for azole- and benzazole-based sulfonamides in aqueous ethanol have been developed, demonstrating the compound's role in green chemistry and its environmental benefits (Zali-Boeini et al., 2015).

  • Inhibitory Properties in Enzymatic Activities : Studies on the synthesis of novel compounds, including those with a benzothiazol-2-yl scaffold, have explored their potential as enzyme inhibitors. This research contributes to the understanding of enzyme regulation and the development of enzyme-based therapies (Supuran et al., 1996).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-4-27(22,23)14-8-6-5-7-11(14)17(21)20-18-19-15-12(24-2)9-10-13(25-3)16(15)26-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUFFDLDMXMXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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